Isothiazolone

説明

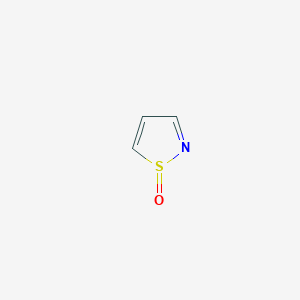

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-thiazole 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c5-6-3-1-2-4-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHMJWHSBYZWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS(=O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577741 | |

| Record name | 1H-1lambda~4~,2-Thiazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140651-38-3 | |

| Record name | 1H-1lambda~4~,2-Thiazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isothiazolone Synthesis: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolones are a critically important class of sulfur-containing five-membered heterocyclic compounds. Since their discovery in the 1960s, they have garnered significant attention due to their potent and broad-spectrum antimicrobial properties.[1][2] Derivatives of the isothiazolone core, such as 2-methyl-4-isothiazolin-3-one (B36803) (MIT), 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), and 1,2-benzisothiazolin-3-one (BIT), are extensively used as preservatives and biocides in a vast array of industrial and consumer products, including paints, cosmetics, cooling water systems, and wood preservation.[1] Their mechanism of action involves the electrophilic sulfur atom of the this compound ring reacting with biological thiols, such as cysteine residues in enzymes, leading to the disruption of essential metabolic pathways and ultimately, cell death.[3][4]

This technical guide provides a comprehensive overview of the core synthetic pathways for producing isothiazolones, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data to support researchers and professionals in the field.

Core Synthesis Pathways

The industrial production of isothiazolones primarily relies on the ring-closure of acyclic precursors. The most common strategies involve the cyclization of 3-mercaptopropanamides or their disulfide equivalents, 3,3'-dithiodipropionamides. Alternative routes, offering different substitution patterns, have also been developed from precursors like thioacrylamides and enamines.

Pathway 1: Cyclization of 3-Mercaptopropanamides and 3,3'-Dithiodipropionamides

This is the most industrially significant and versatile route for the synthesis of N-substituted isothiazolones, including the widely used biocides MIT and CMIT. The general strategy involves the synthesis of an N-substituted 3-mercaptopropanamide, which is then subjected to an oxidative cyclization to form the this compound ring.

Logical Workflow:

Caption: General workflow for this compound synthesis from acrylic acid.

Mechanism of Chlorinative Ring Closure:

The critical ring-closure step is typically achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[1][5][6] The reaction proceeds through an electrophilic attack on the sulfur atom of the precursor.

-

Starting from the Disulfide (3,3'-dithiodipropionamide): The disulfide bond is cleaved by the chlorinating agent to form a sulfenyl chloride intermediate. This is followed by an intramolecular nucleophilic attack by the amide nitrogen onto the electrophilic sulfur, eliminating HCl and forming the heterocyclic ring.

-

Starting from the Thiol (3-mercaptopropanamide): The thiol is oxidized by the chlorinating agent to form a sulfenyl chloride. Subsequent intramolecular cyclization, as described above, yields the this compound. The use of excess chlorinating agent can lead to chlorination on the this compound ring, as seen in the synthesis of CMIT.[6]

Caption: Mechanism of chlorinative ring closure for this compound synthesis.

Quantitative Data Summary: Synthesis of MIT and CMIT

| Starting Material | Chlorinating Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Product(s) | Reference |

| N-methyl-3-mercaptopropionamide | Sulfuryl Chloride | Diethyl ether / 1,2-dichloroethylene | 5 | 2 | 83 | MIT/CMIT Mixture | |

| N-methyl-3-mercaptopropionamide | Sulfuryl Chloride | Chloroform (B151607) / Tetrachloroethylene | 14 | 2 | Not specified | MIT/CMIT Mixture | |

| N,N'-dimethyl-3,3'-dithiodipropionamide | Sulfuryl Chloride | Chloroform | -15 to 30 | 7 | 90.7 | MIT Hydrochloride | [7] |

| N,N'-dimethyl-3,3'-dithiodipropionamide | Sulfuryl Chloride | Methylene chloride | -15 to 40 | 7 | 92.7 | MIT Hydrochloride | [7] |

| N,N'-dimethyl-3,3'-dithiodipropionamide | Chlorine | Chloroform / DMF | 10 to 65 | Not specified | 92 | MIT (50% aq. soln.) | [3] |

Experimental Protocols

Protocol 1: Synthesis of a MIT/CMIT Mixture from N-methyl-3-mercaptopropionamide

-

Preparation: A 1-liter three-necked round-bottom flask is equipped with a thermometer, a dropping funnel, and a stirrer.

-

Charging the Reactor: The flask is charged with 310 g of diethyl ether and 72 g (0.53 mol) of sulfuryl chloride (SO₂Cl₂). The mixture is cooled to 0°C.

-

Reactant Addition: A solution of 30 g (0.25 mol) of N-methyl-3-mercaptopropionamide (purity 99%) in 120 g of 1,2-dichloroethylene is prepared and cooled to -5°C. This solution is added slowly to the reactor over 2 hours.

-

Reaction: The reaction mixture is stirred at a temperature of 5°C for 2 hours.

-

Work-up: The mixture is allowed to stand for 1 hour. The resulting solution is then centrifuged to obtain 42.2 g (83% yield) of the product mixture as white crystals.

Protocol 2: Synthesis of MIT Hydrochloride from N,N'-dimethyl-3,3'-dithiodipropionamide[7]

-

Preparation: A 1-liter three-necked flask is equipped with a thermometer and a dropping funnel.

-

Reactant Solution: N,N'-dimethyl-3,3'-dithiodipropionamide (23.6 g, 0.1 mol) is dissolved in 350 ml of chloroform in the flask.

-

Cooling: The solution is maintained below -15°C in a cryostat.

-

Reagent Addition: Sulfuryl chloride (40.5 g, 0.3 mol) is added dropwise while stirring over a period of 3 hours.

-

Reaction Progression: After the addition, the mixture is stirred at 0°C for 1 hour. The temperature is then slowly increased to room temperature and maintained at 25°C in a water bath for an additional 3 hours.

-

Isolation: The obtained white precipitate is filtered by suction. The remaining chloroform is removed in a vacuum oven at 50°C for 3 hours to yield 27.9 g (92% yield) of 2-methyl-4-isothiazolin-3-one hydrochloride.

Pathway 2: Synthesis of Benzisothiazolinone (BIT)

The synthesis of BIT, an important this compound derivative with a fused benzene (B151609) ring, typically starts from precursors derived from benzoic acid, such as 2,2'-dithiodibenzoic acid or o-chlorobenzonitrile.

Logical Workflow for BIT Synthesis:

Caption: Major synthetic routes to Benzisothiazolinone (BIT).

Quantitative Data Summary: Synthesis of BIT

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4,4'-dichloro-2,2'-dithiodibenzoic acid amide | KOH, H₂O₂ | Water | 50-60 | 3 | ~97 | [8] |

| o-Chlorobenzonitrile | Sodium methyl mercaptide, Chlorine | Water | 30-80 | 17 | 93.5 | [2] |

| 2,2′-dithiodibenzoate | Ammonia | Not specified | Not specified | Not specified | 90 | [9] |

Experimental Protocol: Synthesis of BIT from o-Chlorobenzonitrile[2]

-

Step 1: Preparation of o-Methylthiobenzonitrile

-

To a four-necked flask, add 100g of o-chlorobenzonitrile, 50g of water, and 2g of tetrabutylammonium (B224687) bromide (catalyst).

-

Heat the mixture to 80°C with stirring.

-

Slowly add 300ml of a 20% sodium methyl mercaptide solution dropwise over 6 hours.

-

Continue to stir the reaction mixture at 80°C for another 6 hours.

-

Cool the mixture, allow the layers to separate, and remove the lower aqueous phase.

-

Wash the upper organic phase twice with 200ml of water.

-

-

Step 2: Chlorination and Cyclization

-

Transfer the organic phase (approximately 101ml) to a suitable reaction vessel and add 202ml of water.

-

While stirring and maintaining the temperature at 30°C with cooling, bubble 103g of chlorine gas through the mixture over 5 hours.

-

After chlorination, raise the temperature to 60°C and stir for 2 hours.

-

Cool the mixture to 20°C and filter the solid product.

-

Wash the product with water until the filtrate is neutral.

-

Dry the product at 80°C for 5 hours.

-

Expected Yield: ~93.5%; Expected Purity: ~99.2%.

-

Pathway 3: Synthesis from Enamines

An alternative approach to constructing the isothiazole (B42339) ring involves the reaction of primary enamines with specific sulfur- and nitrogen-containing electrophiles. This method can provide access to isothiazoles with different substitution patterns compared to the more common cyclization routes. A notable example is the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride.[1]

Reaction Scheme:

Caption: Synthesis of a functionalized isothiazole via an enamine route.

Mechanism:

The reaction is proposed to proceed via a complex cascade. The enamine acts as a nucleophile, attacking the electrophilic dithiazolium salt. This is followed by a series of ring-opening and ring-closing events, ultimately leading to the formation of the more stable isothiazole ring system with the elimination of other fragments. The detailed mechanism involves several intermediates and rearrangements.[7]

Quantitative Data Summary: Synthesis from Enamines

| Enamine | Reagent | Yield (%) | Product | Reference |

| Methyl 3-aminocrotonate | 4,5-dichloro-1,2,3-dithiazolium chloride | 78 | Methyl 5-cyano-3-methylisothiazole-4-carboxylate | [1] |

| 3-Aminocrotononitrile | 4,5-dichloro-1,2,3-dithiazolium chloride | 40 | 4,5-dicyano-3-methylisothiazole | [1] |

Experimental Protocol: Detailed, step-by-step experimental protocols for this specific pathway are less common in general literature and are often found within specialized publications. The general approach involves reacting the enamine with the dithiazolium salt at room temperature in a suitable solvent.[1]

Conclusion

The synthesis of isothiazolones is a well-established field, dominated by the robust and scalable cyclization of 3-mercaptopropanamide and 3,3'-dithiodipropionamide derivatives. This pathway allows for the efficient production of key industrial biocides like MIT and CMIT. Alternative routes, such as those for benzisothiazolinone and syntheses from enamines, provide access to a wider range of isothiazole structures with diverse applications. Understanding the underlying mechanisms of these reactions, particularly the key chlorinative ring-closure step, is crucial for process optimization, yield improvement, and the development of novel this compound-based compounds for a variety of scientific and industrial applications. This guide provides a foundational overview of these core synthetic strategies, supported by quantitative data and detailed experimental protocols, to aid researchers in their work with this important class of heterocyclic compounds.

References

- 1. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. The Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with Sulfimides: A New Synthesis of N-Aryl-1,2,3-dithiazolimines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of Novel Isothiazolone Derivatives for Enhanced Antimicrobial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazolone and its derivatives represent a critical class of heterocyclic compounds widely utilized for their potent, broad-spectrum antimicrobial properties.[1][2][3] This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives and the evaluation of their antimicrobial efficacy. It is designed to serve as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the discovery of new antimicrobial agents. This document details various synthetic methodologies, presents quantitative antimicrobial activity data, and outlines key experimental protocols. Furthermore, it visualizes complex synthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction to Isothiazolones and Their Antimicrobial Significance

Isothiazolones are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in a 1,2-relationship.[3][4] This structural motif is the foundation for a broad range of biologically active molecules with applications as antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1][2] The commercial success of this compound-based biocides, such as the combination of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT), in industrial and consumer products underscores their efficacy in controlling microbial growth.[3]

The antimicrobial action of isothiazolones is primarily attributed to their ability to act as electrophiles. The electron-deficient sulfur atom of the N-S bond readily reacts with nucleophilic groups, particularly the thiol groups of cysteine residues within the active sites of essential microbial enzymes.[2][5] This interaction leads to the formation of disulfide bridges, inactivating key enzymes such as dehydrogenases involved in cellular respiration and ATP production.[1][4][5] This disruption of critical metabolic pathways ultimately results in microbial cell death.[1][4][5]

The emergence of antimicrobial resistance necessitates the development of novel this compound derivatives with improved efficacy, broader spectrum of activity, and enhanced safety profiles. Current research focuses on the synthesis of derivatives with diverse substitutions on the this compound ring and at the nitrogen atom to modulate their physicochemical properties and biological activity.

Synthesis of Novel this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Ring-Closure of 3-Mercaptopropanamides

A common industrial method for the synthesis of the isothiazolinone backbone involves the ring-closure of 3-mercaptopropanamides. This process typically includes the oxidation of the thiol to form a disulfide, followed by cyclization. Halogenating agents like chlorine can also be used to facilitate the ring closure.

Copper-Catalyzed Intramolecular N-S Bond Formation

A more recent and versatile approach involves the copper-catalyzed intramolecular N-S bond formation from 2-mercaptobenzamides. This method offers a direct route to benzo[d]isothiazol-3(2H)-ones and their derivatives. The reaction typically proceeds in the presence of a copper(I) catalyst and an oxidant, such as molecular oxygen.

Fe-Catalyzed Multicomponent Annulation

An innovative one-pot synthesis of this compound derivatives involves the iron-catalyzed multicomponent annulation of cyclopropenones, anilines, and elemental sulfur. This methodology allows for the rapid construction of a diverse library of isothiazolones from readily available starting materials.

Synthesis of N-Substituted this compound Derivatives

The introduction of various substituents at the nitrogen atom of the this compound ring is a key strategy for modulating the antimicrobial activity and physicochemical properties of these compounds. N-alkylation or N-arylation can be achieved through various standard synthetic transformations, often starting from an unsubstituted this compound.

A general workflow for the synthesis and evaluation of novel this compound derivatives is depicted below.

References

The Core Mechanism of Isothiazolinone Action Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Thiol Inactivation

The primary mechanism of action of isothiazolinones is their ability to rapidly inhibit essential life-sustaining enzymes within the bacterial cell.[5] This inhibitory action stems from the electrophilic nature of the isothiazolinone ring, which readily reacts with nucleophilic groups, particularly the thiol (-SH) groups of cysteine residues present in the active sites of many enzymes.[6][7]

The interaction involves a nucleophilic attack by the thiol group on the electron-deficient sulfur atom of the isothiazolinone's N-S bond. This leads to the cleavage of the N-S bond and the formation of a mixed disulfide bridge between the isothiazolinone and the protein.[6][8] This covalent modification of the enzyme's active site results in a loss of its catalytic function.[7] The process is a rapid, two-step mechanism that begins with the inhibition of growth and metabolism within minutes, followed by irreversible cell damage and loss of viability over a period of hours.[9][10]

Figure 1: Core chemical reaction between an isothiazolinone and a protein thiol group.

Cellular Consequences of Thiol Inactivation

The non-specific targeting of thiol-containing proteins by isothiazolinones leads to a cascade of detrimental effects within the bacterial cell, ultimately culminating in cell death.

Disruption of Metabolic Pathways

Many critical enzymes involved in central metabolic pathways rely on cysteine residues for their function. Isothiazolinones inhibit dehydrogenase enzymes, which are crucial for cellular respiration and energy production.[9] This disruption leads to a rapid halt in key physiological functions, including:

-

Respiration: Oxygen consumption is quickly inhibited.[9]

-

Energy Generation: The synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency, is blocked.[7][9]

Induction of Oxidative Stress

The impairment of cellular respiration and metabolic pathways leads to an accumulation of reactive oxygen species (ROS).[11][12] This state of oxidative stress causes widespread damage to cellular components, including lipids, proteins, and DNA, contributing to irreversible cell damage and eventual death.[9][13]

Figure 2: Signaling pathway of isothiazolinone-induced cell death in Gram-positive bacteria.

Quantitative Antimicrobial Activity

The potency of isothiazolinones is quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

| Isothiazolinone Derivative | Gram-Positive Bacterium | MIC (µg/mL) | MIC (µM) | Reference |

| Methylisothiazolinone (MIT) | Staphylococcus aureus (MSSA) | - | 280 | [5][7][14][15] |

| Methylisothiazolinone (MIT) | Staphylococcus aureus (VRSA) | - | 280 | [5][7][14] |

| Methylisothiazolinone (MIT) | Bacillus subtilis | 3.907 - 15.625 | - | [6][8] |

| This compound-Nitroxide Hybrid 22 | Staphylococcus aureus (MSSA) | - | 35 | [5][7][14] |

| This compound-Nitroxide Hybrid 22 | Staphylococcus aureus (VRSA) | - | 8.75 | [5][7][14] |

| 5-chloro-N-methylisothiazol-3-one (CMIT) | Escherichia coli (Gram-Negative for comparison) | 0.1 - 0.5 | - | [1] |

| Benzisothiazol-3-one (BIT) | Escherichia coli (Gram-Negative for comparison) | 15 - 20 | - | [1] |

Note: Data for a broader range of Gram-positive bacteria is limited in publicly accessible literature. The provided data for E. coli is for comparative purposes.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an isothiazolinone that inhibits the visible growth of a Gram-positive bacterium.

Materials:

-

Isothiazolinone stock solution of known concentration.

-

Mueller-Hinton Broth (MHB), cation-adjusted.

-

Sterile 96-well microtiter plates.

-

Bacterial strain for testing (e.g., Staphylococcus aureus).

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS).

-

0.5 McFarland turbidity standard.

-

Incubator (35°C ± 2°C).

-

Spectrophotometer or microplate reader.

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Serial Dilution of Isothiazolinone: a. Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 100 µL of the isothiazolinone stock solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process across to well 10. Discard the final 50 µL from well 10. d. Well 11 serves as the positive control (inoculum, no isothiazolinone) and well 12 as the negative control (MHB only).

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the isothiazolinone in a well that shows no visible growth. b. Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.

Figure 3: Experimental workflow for MIC determination by broth microdilution.

Protocol 2: Generic Enzyme Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of an isothiazolinone on a thiol-containing enzyme.

Materials:

-

Purified thiol-containing enzyme (e.g., papain, glyceraldehyde-3-phosphate dehydrogenase).

-

Substrate specific to the enzyme.

-

Isothiazolinone solution.

-

Buffer solution appropriate for the enzyme's optimal activity.

-

Spectrophotometer or microplate reader.

-

Cuvettes or 96-well plates.

Procedure:

-

Preparation: a. Prepare a buffer solution at the optimal pH for the enzyme. b. Prepare solutions of the enzyme, substrate, and isothiazolinone in the buffer.

-

Assay Setup: a. In a microplate or cuvette, add the buffer solution. b. Add varying concentrations of the isothiazolinone solution. c. Add the enzyme solution and pre-incubate for a defined period (e.g., 10-15 minutes) to allow for the interaction between the inhibitor and the enzyme. d. Include a control with no inhibitor.

-

Reaction Initiation: a. Initiate the enzymatic reaction by adding the substrate solution.

-

Monitoring: a. Immediately monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.

-

Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Plot the reaction rate as a function of the isothiazolinone concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Generation

This protocol uses a fluorescent probe to detect the intracellular generation of ROS in bacteria upon exposure to isothiazolinones.

Materials:

-

Bacterial culture (e.g., Bacillus subtilis).

-

Isothiazolinone solution.

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) fluorescent probe.

-

Phosphate-buffered saline (PBS).

-

Fluorometer or fluorescence microscope.

Procedure:

-

Cell Preparation: a. Grow the bacterial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with PBS. c. Resuspend the cells in PBS.

-

Probe Loading: a. Add H₂DCFDA to the cell suspension to a final concentration of 10 µM. b. Incubate in the dark for 30-60 minutes to allow the probe to diffuse into the cells.

-

Isothiazolinone Treatment: a. Add the isothiazolinone solution at the desired concentration to the cell suspension. b. Include a positive control (e.g., hydrogen peroxide) and a negative control (no treatment).

-

Measurement: a. Incubate for a specific time period (e.g., 1-2 hours). b. Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS.

Conclusion

The antimicrobial action of isothiazolinones against Gram-positive bacteria is a multi-faceted process initiated by a direct chemical reaction with essential protein thiols. This leads to the rapid inhibition of critical metabolic functions, most notably cellular respiration and energy production. The subsequent induction of oxidative stress inflicts further, irreversible damage to the cell. This well-defined mechanism of action, characterized by its speed and broad targeting of essential enzymes, accounts for the potent and wide-ranging efficacy of isothiazolinones as biocides. Understanding these core principles is crucial for the continued development and application of these important antimicrobial agents in various scientific and industrial fields.

References

- 1. sfamjournals.onlinelibrary.wiley.com [sfamjournals.onlinelibrary.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. Using generative AI, researchers design compounds that can kill drug-resistant bacteria | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bactericidal concentrations mbcs: Topics by Science.gov [science.gov]

- 11. New Antimicrobial Bioactivity against Multidrug-Resistant Gram-Positive Bacteria of Kinase Inhibitor IMD0354 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ambient.de [ambient.de]

- 14. researchgate.net [researchgate.net]

- 15. This compound-Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Shield: An In-depth Technical Guide to the Structure-Activity Relationship of Isothiazolone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the structure-activity relationship (SAR) of isothiazolone compounds, a class of potent antimicrobial agents with broad industrial and pharmaceutical applications. By understanding the intricate interplay between their chemical structure and biological efficacy, researchers can rationally design and develop novel this compound derivatives with enhanced activity and improved safety profiles. This document provides a comprehensive overview of their mechanism of action, quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: A Two-Step Assault on Microbial Viability

This compound biocides exert their antimicrobial effects through a well-defined two-step mechanism.[1][2][3] The initial and rapid phase involves the inhibition of microbial growth and metabolism, which occurs within minutes of contact.[1][2][3] This is followed by a slower, irreversible phase of cell damage that ultimately leads to a loss of viability over a period of hours.[1][2][3]

The primary molecular targets of isothiazolones are intracellular thiol-containing proteins, particularly dehydrogenase enzymes that are crucial for cellular respiration and energy production.[1][3] The electrophilic sulfur atom in the this compound ring readily reacts with the nucleophilic thiol groups of cysteine residues within the active sites of these enzymes. This interaction leads to the formation of disulfide bonds, effectively inactivating the enzymes and disrupting critical metabolic pathways such as the Krebs cycle and the electron transport chain.[1] This disruption halts the production of ATP, leading to metabolic arrest and subsequent cell death.[1][3] The generation of free radicals has also been implicated in the cellular damage caused by these compounds.[1][3]

Quantitative Structure-Activity Relationship (SAR) Data

The antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the this compound ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key this compound compounds against various microorganisms, providing a quantitative basis for understanding their SAR.

Table 1: Antimicrobial Activity of Common this compound Derivatives

| Compound | Abbreviation | Substituents | Test Organism | MIC (µg/mL) | Reference |

| 2-Methyl-4-isothiazolin-3-one | MIT | N-CH₃ | Escherichia coli | 41 | [4] |

| Schizosaccharomyces pombe | 245 | [4] | |||

| 5-Chloro-2-methyl-4-isothiazolin-3-one (B196307) | CMIT / MCI | N-CH₃, 5-Cl | Escherichia coli | 0.5 | [4] |

| Schizosaccharomyces pombe | 2.6 | [4] | |||

| 1,2-Benzisothiazolin-3-one | BIT | N-fused benzene (B151609) ring | Escherichia coli | - | [4] |

| Schizosaccharomyces pombe | - | [4] | |||

| N-Octylisothiazolin-3-one | OIT | N-C₈H₁₇ | - | - | - |

| 4,5-Dichloro-N-octylisothiazolin-3-one | DCOIT | N-C₈H₁₇, 4,5-diCl | - | - | - |

Key SAR Observations:

-

Halogenation: The presence of a chlorine atom at the 5-position of the this compound ring, as seen in CMIT, dramatically increases antimicrobial activity compared to the non-halogenated counterpart, MIT.[4] This is attributed to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by thiol groups.

-

N-Substituent: The nature of the substituent on the nitrogen atom also plays a crucial role. Increasing the lipophilicity of the N-substituent, for instance by introducing a long alkyl chain like in OIT, can enhance the compound's ability to penetrate the microbial cell membrane, thereby increasing its efficacy.

-

Combined Effects: The combination of halogenation and a lipophilic N-substituent, as in DCOIT, often results in compounds with very high antimicrobial potency.

Experimental Protocols

Synthesis of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)

The synthesis of CMIT is a well-established process, typically involving the cyclization of a corresponding 3-mercaptopropionamide (B1593888) derivative followed by chlorination. The following is a representative protocol.

Materials:

-

N,N'-dimethyl-3,3'-dithiodipropionamide

-

Dichloromethane (CH₂Cl₂)

-

Sulfuryl chloride (SO₂Cl₂)

-

Apparatus for controlled addition and temperature maintenance

Procedure:

-

Dissolve N,N'-dimethyl-3,3'-dithiodipropionamide in dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution to a temperature between 0 and 10°C.

-

Slowly add a solution of sulfuryl chloride in dichloromethane to the cooled reaction mixture. A molar ratio of approximately 3:1 of sulfuryl chloride to the dithiodipropionamide is typically used to favor the formation of the 5-chloro derivative.[5]

-

Maintain the reaction temperature between 0 and 10°C during the addition.

-

After the addition is complete, allow the reaction to proceed for a specified time to ensure complete cyclization.

-

The resulting isothiazolinone hydrochloride salt can be isolated by crystallization.

-

The isolated salt is then hydrolyzed to yield the final product, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT).

-

The final product should be purified, for example, by recrystallization, and its identity and purity confirmed by analytical techniques such as NMR, IR spectroscopy, and elemental analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

This compound compound stock solution

-

Sterile Mueller-Hinton Broth (or other appropriate growth medium)

-

Microorganism to be tested

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the wells of a 96-well microtiter plate. Each row can represent a different compound or a replicate. The final volume in each well is typically 100 µL.

-

-

Inoculum Preparation:

-

Grow the test microorganism in an appropriate broth to a logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 100 µL of the standardized and diluted microbial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate.

-

-

Incubation:

-

Cover the microtiter plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the this compound compound at which there is no visible growth of the microorganism.

-

Conclusion and Future Directions

The structure-activity relationship of this compound compounds is a well-defined field, with clear evidence supporting the critical role of halogenation and N-substitution in modulating their antimicrobial potency. The mechanism of action, centered on the inactivation of essential thiol-containing enzymes, provides a rational basis for their efficacy. The experimental protocols outlined in this guide offer standardized methods for the synthesis and evaluation of these important biocides.

Future research in this area could focus on the development of novel this compound derivatives with even greater potency against resistant microbial strains, reduced toxicity to non-target organisms, and improved environmental profiles. Quantitative structure-activity relationship (QSAR) studies, coupled with computational modeling, will continue to be invaluable tools in the rational design of the next generation of this compound-based antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] The Mechanism of Action of this compound Biocides | Semantic Scholar [semanticscholar.org]

- 3. onepetro.org [onepetro.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Development of Isothiazolinone Biocides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazolinone biocides represent a cornerstone of microbial control in a vast array of industrial and consumer products. Their broad-spectrum efficacy against bacteria, fungi, and algae has cemented their importance as preservatives. This technical guide provides a comprehensive overview of the discovery, historical development, and fundamental chemistry of isothiazolinone biocides. It delves into the key scientific milestones, from their initial synthesis in the 1960s to their commercialization and widespread application. Detailed experimental protocols for the synthesis of a key isothiazolinone and for the determination of antimicrobial efficacy are provided. The guide also elucidates the molecular mechanism of action, illustrated through a detailed signaling pathway. Quantitative data on the biocidal activity of various isothiazolinones are summarized in a structured format to facilitate comparative analysis. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into this critical class of antimicrobial agents.

Introduction to Isothiazolinone Biocides

Isothiazolinones are a class of heterocyclic organic compounds characterized by a five-membered ring containing a nitrogen and a sulfur atom in adjacent positions.[1][2] While the parent compound, isothiazolin-3-one, is of limited use, its derivatives have emerged as highly effective broad-spectrum biocides.[1][2] These compounds are active against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. Their primary function is to inhibit microbial growth and prevent the biodeterioration of a multitude of water-based products.[3]

The commercial success of isothiazolinone biocides is attributed to several key factors: their high efficacy at low concentrations, broad-spectrum activity, and compatibility with many formulations.[3] They are extensively used as preservatives in paints, coatings, adhesives, metalworking fluids, cosmetics, and personal care products.[4] The most well-known commercial isothiazolinone biocides include a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT), famously marketed as Kathon™.[3][5]

Discovery and Historical Development

The discovery of isothiazolinones is a relatively recent event in the history of heterocyclic chemistry, with the first reports emerging in the 1960s.[1][2] The pioneering work in this field was conducted by the scientists at Rohm and Haas Company (now part of Dow Chemical Company).[6] Their research into the synthesis and antimicrobial properties of this novel class of compounds laid the foundation for their commercial development.

A key milestone in the history of isothiazolinones was the discovery of the potent synergistic effect of a 3:1 mixture of CMIT and MIT. This combination, later commercialized as Kathon™, demonstrated significantly enhanced biocidal activity compared to the individual components. The first EPA registration for a Kathon™ product, Kathon™ 886 MW for metalworking fluids, was granted in 1977.[7] The use of isothiazolinone-based preservatives, particularly the CMIT/MIT mixture, became widespread in the 1980s in a variety of consumer and industrial products.[3]

Below is a diagram illustrating the key milestones in the historical development of isothiazolinone biocides.

Synthesis of Isothiazolinone Biocides

The industrial synthesis of isothiazolinones typically involves the ring-closure of 3-mercaptopropanamides. These precursors are derived from acrylic acid via 3-mercaptopropionic acid. The crucial ring-closure step is generally achieved through chlorination or oxidation of the 3-sulfanylpropanamide to its corresponding disulfide.[1][2]

Experimental Protocol: Synthesis of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) Mixture

This protocol describes a laboratory-scale synthesis of a CMIT/MIT mixture, adapted from literature procedures.[8][9][10]

Materials:

-

N,N'-dimethyl-3,3'-dithiodipropionamide

-

Ethyl acetate

-

Potassium iodide

-

Chlorine gas

-

Preheating system

-

Static mixer

-

Pipeline reactor with multi-point gas inlet and temperature control

-

Gas-liquid separator

-

Post-processing system (for purification and formulation)

Procedure:

-

Feed Preparation: Continuously feed a mixture of N,N'-dimethyl-3,3'-dithiodipropionamide, ethyl acetate, and potassium iodide in a ratio of 100:500:0.2 into a preheating system.

-

Preheating: Preheat the mixture to a temperature of 40-45°C.

-

Slurry Formation: Pass the preheated solid-liquid mixture through a static mixer to form a uniform slurry.

-

Chlorination Reaction: Introduce the slurry into a pipeline reactor. Feed chlorine gas into the reactor at multiple points.

-

Temperature Control: Maintain the reaction temperature between 50 and 55°C using a temperature control system.

-

Residence Time: Ensure a residence time of approximately 15 minutes within the reactor.

-

Separation: Pass the reaction mixture from the reactor through a gas-liquid separator to remove any unreacted chlorine and hydrogen chloride gas.

-

Post-Processing: The liquid product is then directed to a post-processing system for purification, which may involve neutralization, extraction, and formulation to achieve the desired concentration of the CMIT/MIT mixture in an aqueous solution.

Mechanism of Antimicrobial Action

The antimicrobial activity of isothiazolinones is a result of a two-step mechanism that ultimately leads to cell death.[11][12][13] The initial step involves the rapid inhibition of microbial growth and metabolism, which occurs within minutes of exposure. This is followed by a second, irreversible step of cell damage that results in a loss of viability over a period of hours.[11][12][13]

The primary molecular target of isothiazolinones is the thiol groups present in microbial enzymes and proteins.[1][2] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with these nucleophilic thiol groups, leading to the formation of mixed disulfides. This reaction inactivates essential enzymes, particularly dehydrogenases involved in critical metabolic pathways such as the Krebs cycle and cellular respiration.[12][14] The disruption of these pathways leads to the inhibition of growth, respiration, and ATP synthesis.[11][12] The subsequent cell death is a consequence of the widespread damage to cellular proteins and the generation of free radicals.[12][14]

The following diagram illustrates the signaling pathway of the mechanism of action of isothiazolinone biocides.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of biocides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for several common isothiazolinone biocides against a range of bacteria and fungi.

| Biocide | Microorganism | MIC (ppm) | Reference |

| CMIT/MIT (3:1) | Pseudomonas aeruginosa | 1 - 3 | [7] |

| Escherichia coli | 1 - 3 | [7] | |

| Staphylococcus aureus | 0.5 - 1.5 | [7] | |

| Aspergillus niger | 3 - 10 | [7] | |

| Candida albicans | 1.5 - 5 | [7] | |

| MIT | Pseudomonas aeruginosa | 50 - 100 | [7] |

| Escherichia coli | 50 - 100 | [7] | |

| Staphylococcus aureus | 25 - 50 | [7] | |

| Aspergillus niger | >500 | [7] | |

| Candida albicans | 100 - 250 | [7] | |

| BIT | Pseudomonas aeruginosa | 50 - 100 | [7] |

| Escherichia coli | 50 - 100 | [7] | |

| Staphylococcus aureus | 25 - 50 | [7] | |

| Aspergillus niger | 100 - 250 | [7] | |

| Candida albicans | 50 - 100 | [7] | |

| OIT | Aspergillus niger | 1 - 5 | [7] |

| Penicillium funiculosum | 1 - 5 | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standardized broth microdilution method for determining the MIC of an isothiazolinone biocide.[8][12][15]

Materials:

-

Isothiazolinone biocide stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Microbial culture in logarithmic growth phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Serial Dilution of Biocide:

-

Add 100 µL of sterile broth to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the biocide stock solution (at twice the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (inoculum without biocide), and well 12 will serve as a negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to wells 1 through 11.

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the biocide in which there is no visible growth.

-

Commercialization and Applications

The commercialization of isothiazolinone biocides, spearheaded by Rohm and Haas with their Kathon™ line of products, has been highly successful.[3][5] These biocides are now produced by several major chemical companies and are used globally. The primary application of isothiazolinones is as preservatives in a wide range of water-based products to prevent microbial contamination and spoilage.[1][2]

Key Application Areas:

-

Paints and Coatings: To prevent the growth of bacteria and fungi in latex paints and other coatings.[4]

-

Adhesives and Sealants: To extend the shelf life and prevent microbial degradation.

-

Metalworking Fluids: To control microbial growth in water-based cutting fluids and coolants.[7]

-

Cosmetics and Personal Care Products: As preservatives in shampoos, lotions, and other rinse-off and leave-on products (though use in leave-on products is now restricted in some regions due to concerns about skin sensitization).[2][3]

-

Household and Industrial Cleaners: To maintain product integrity and prevent microbial growth.

-

Water Treatment: To control algae, bacteria, and fungi in industrial cooling water systems.[1]

-

Pulp and Paper Industry: To prevent slime formation in paper mills.[1]

Conclusion

The discovery and development of isothiazolinone biocides represent a significant advancement in the field of antimicrobial chemistry. From their origins in the research laboratories of Rohm and Haas in the 1960s to their current status as globally utilized preservatives, isothiazolinones have proven to be highly effective and versatile. Their unique mechanism of action, targeting essential microbial enzymes, provides broad-spectrum activity at low concentrations. While challenges related to skin sensitization have led to regulatory scrutiny and changes in their application, particularly in personal care products, isothiazolinones remain a critical tool for microbial control in a vast number of industrial and consumer applications. Continued research and development in this area are likely to focus on the synthesis of new derivatives with improved safety profiles while retaining the high efficacy that has made this class of biocides so successful.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 3. chempoint.com [chempoint.com]

- 4. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kathon™ Fuel 15 Biocide | ECHA Microbiology [echamicrobiology.com]

- 6. chempoint.com [chempoint.com]

- 7. atamankimya.com [atamankimya.com]

- 8. protocols.io [protocols.io]

- 9. 5-Chloro-2-methyl-4-isothiazolin-3-one synthesis - chemicalbook [chemicalbook.com]

- 10. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Kathon 886 MW Biocide|CMIT/MIT Microbicide|RUO [benchchem.com]

- 15. benchchem.com [benchchem.com]

chemical properties and stability of isothiazolone core structure

An In-depth Technical Guide to the Chemical Properties and Stability of the Isothiazolone Core Structure

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a five-membered heterocyclic scaffold that is the basis for a class of potent biocides with broad-spectrum antimicrobial activity.[1][2] These compounds are extensively utilized as preservatives in a wide array of industrial and consumer products, including paints, cosmetics, and water treatment solutions.[1][3][4] Their efficacy stems from a unique chemical reactivity profile, which also dictates their stability and potential interactions within various formulations.[4][5] This guide provides a detailed examination of the chemical properties and stability of the this compound ring system, offering insights for researchers and professionals in drug development and materials science.

The antimicrobial power of isothiazolones is rooted in the chemical structure of the isothiazolin-3-one ring.[6][7] The key to their biocidal activity is the electrophilic nature of the sulfur atom within the N-S bond.[1][5] This electron deficiency makes it a prime target for nucleophilic attack by cellular components.[1][4]

The primary mechanism of action is a two-step process:

-

Rapid Inhibition: Initially, isothiazolones quickly inhibit microbial growth and metabolic functions within minutes of contact.[8] This is achieved by targeting dehydrogenase enzymes crucial for metabolic pathways.[9][10] Key physiological processes such as respiration (oxygen consumption) and energy generation (ATP synthesis) are rapidly halted.[8][11][12]

-

Irreversible Damage: Following the initial inhibition, irreversible cell damage occurs over a period of hours, leading to cell death.[8] This is a consequence of the destruction of protein thiols and the generation of free radicals.[8][10][11]

The core reaction involves the this compound molecule acting as an electrophilic agent, reacting with thiol groups (-SH) present in the cysteine residues of essential enzymes and proteins, like glutathione.[1][3][5] This reaction leads to the formation of mixed disulfides, which inactivates the enzymes and disrupts critical cellular functions, ultimately causing cell death.[1][3][5] The chlorine substituent at the 5-position of some derivatives, like 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), enhances reactivity towards thiols.[1][4] While both CMIT and Methylisothiazolinone (MIT) react with thiol nucleophiles, CMIT is also capable of reacting significantly with amino nucleophiles found in lysine (B10760008) or histidine.[13]

Signaling Pathway for Antimicrobial Action

The following diagram illustrates the reaction of an this compound with a microbial enzyme, leading to its inactivation.

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 4. chemview.epa.gov [chemview.epa.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. onepetro.org [onepetro.org]

- 9. researchgate.net [researchgate.net]

- 10. en.chemical-co.com [en.chemical-co.com]

- 11. onepetro.org [onepetro.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Isothiazolone Derivatives: A Technical Guide to Agricultural and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazolone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities. Initially recognized for their potent biocidal properties in industrial and agricultural settings, recent research has unveiled their promising potential in various pharmaceutical applications. This technical guide provides an in-depth overview of the core applications of this compound derivatives in both agriculture and medicine, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Detailed experimental protocols, tabulated quantitative data, and visualizations of key signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Isothiazolones are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in a 1,2-arrangement.[1] The isothiazolin-3-one core structure is the basis for a wide range of derivatives with significant biological activity.[1] While their primary commercial use has been as broad-spectrum biocides to control the growth of bacteria, fungi, and algae in industrial processes and agricultural products, the unique chemical properties of the this compound ring have made it a privileged scaffold in medicinal chemistry.[1][2][3] This guide explores the dual utility of these compounds, detailing their applications as agrochemicals and their emerging roles as therapeutic agents.

Agricultural Applications of this compound Derivatives

This compound derivatives are extensively used in agriculture as fungicides, biocides, and insecticides to protect crops and prevent spoilage.[4][5] Their efficacy at low concentrations and broad-spectrum activity make them a valuable tool in crop protection.[2]

Fungicidal and Biocidal Activity

Several this compound derivatives, including Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), Octylisothiazolinone (OIT), and Dichloroctylisothiazolinone (DCOIT), are effective against a wide range of plant-pathogenic fungi and bacteria.[1] A mixture of CMIT and MIT, commonly known as Kathon™, is a widely used commercial biocide.[2]

Table 1: Biocidal and Fungicidal Activity of this compound Derivatives

| Compound | Target Organism | Activity Metric | Value | Reference(s) |

| CMIT/MIT (3:1) | Pseudoperonospora cubensis | EC50 | 0.046 mg/L | [] |

| Phytophthora infestans | EC50 | 0.20 mg/L | [] | |

| CMIT | Schizosaccharomyces pombe | MIC | 2.6 µg/mL | [1] |

| Escherichia coli | MIC | 0.5 µg/mL | [1] | |

| MIT | Schizosaccharomyces pombe | MIC | 245 µg/mL | [1] |

| Escherichia coli | MIC | 41 µg/mL | [1] | |

| BIT | Schizosaccharomyces pombe | MIC | 15-20 µg/mL | [7] |

| Escherichia coli | MIC | 15-20 µg/mL | [7] | |

| Compound 6u * | Pseudoperonospora cubensis | EC50 | 0.046 mg/L | [] |

| Phytophthora infestans | EC50 | 0.20 mg/L | [] |

*Compound 6u is a novel isothiazole-thiazole derivative.

Mechanism of Action in Microorganisms

The primary mechanism of antimicrobial action for isothiazolinones involves the inhibition of essential enzymes, particularly those containing thiol (sulfhydryl) groups at their active sites.[2][8] The electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic thiol groups in enzymes, forming mixed disulfides and leading to enzyme inactivation.[1][8] This disrupts critical metabolic pathways, such as cellular respiration and ATP production, ultimately leading to cell death.[3]

Mechanism of Isothiazolinone Biocidal Action.

Experimental Protocols: Agricultural Applications

This compound is a key intermediate for the synthesis of novel fungicidal derivatives.[]

-

Materials: 3,4-dichloro-5-cyanoisothiazole, methanol (B129727), 45% sodium hydroxide (B78521) solution, concentrated hydrochloric acid.

-

Procedure:

-

Dissolve crude 3,4-dichloro-5-cyanoisothiazole in methanol and add 45% sodium hydroxide solution.

-

Stir the reaction mixture at 40°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

Adjust the pH of the remaining solution to 3 with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration and wash with cold water to obtain 3,4-dichloroisothiazole-5-carboxylic acid.[4]

-

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: Test compound, microbial culture (e.g., Escherichia coli, Schizosaccharomyces pombe), appropriate growth medium (e.g., Luria-Bertani broth, Yeast Extract Peptone Dextrose broth), 96-well microtiter plates, spectrophotometer.

-

Procedure:

-

Prepare a serial dilution of the this compound derivative in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

-

Pharmaceutical Applications of this compound Derivatives

The isothiazole (B42339) ring is a key structural motif in a number of pharmaceutically active compounds, exhibiting a wide range of therapeutic potential.[1]

Anticancer Activity

This compound derivatives have demonstrated promising anticancer activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.

Table 2: In Vitro Anticancer Activity of this compound and Thiazole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference(s) |

| TMPI * | Human cancer cells | IC50 (Telomerase inhibition) | 1.0 | [9] |

| Imidazo[2,1-b]thiazole derivatives (26 & 27) | A375P (Melanoma) | IC50 | Sub-micromolar | [10] |

| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast cancer) | IC50 | 0.48 | [11] |

| A549 (Lung cancer) | IC50 | 0.97 | [11] | |

| Thiazolidin-4-one derivative (k3) | SARS-CoV-2 Main Protease | IC50 | 0.01 | [12] |

| New thiazolone derivatives | MCF-7 (Breast cancer) | High activity | - | [13] |

| BT-474 (Breast cancer) | High activity | - | [13] |

*TMPI: 2-[3-(trifluoromethyl)phenyl]isothiazolin-3-one

Mechanism of Action in Cancer Cells: Induction of Apoptosis

Several this compound derivatives induce apoptosis, or programmed cell death, in cancer cells. This can be triggered by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Isothiazolinone-Induced Apoptosis Pathway.

Mechanism of Action in Cancer Cells: MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Some isothiazolinones can modulate this pathway, leading to anti-cancer effects.

Isothiazolinone Modulation of MAPK Signaling.

Antiviral and Enzyme Inhibitory Activity

Isothiazole derivatives have also been investigated for their potential as antiviral agents and inhibitors of various enzymes implicated in disease.

Table 3: Antiviral and Enzyme Inhibitory Activity of Isothiazole Derivatives

| Compound/Derivative Class | Target | Activity Metric | Value | Reference(s) |

| Isothiazole derivatives | Poliovirus 1 | SI | 223 - 828 | [14] |

| Echovirus 9 | SI | 200 - 334 | [14] | |

| TMPI * | Telomerase | IC50 | 1.0 µM | [9] |

| Thiazolidin-4-one derivatives | SARS-CoV-2 Main Protease | IC50 | 0.01 µM | [12] |

| Isothiazoles | Aldose Reductase | Inhibitor | - | [1] |

| 5-Hydroxytryptamine receptor | Antagonist | - | [1] |

*TMPI: 2-[3-(trifluoromethyl)phenyl]isothiazolin-3-one

Experimental Protocols: Pharmaceutical Applications

This protocol outlines a general method for synthesizing 2-aminothiazole (B372263) derivatives, a common scaffold in medicinally active compounds.

-

Materials: Thiosemicarbazide (B42300), appropriate aldehyde or ketone, ethanol (B145695), iodine, sodium thiosulfate (B1220275) solution, sodium bicarbonate solution, ethyl acetate, hexane.

-

Procedure:

-

Thiosemicarbazone Formation: Reflux a mixture of thiosemicarbazide and the corresponding aldehyde or ketone in ethanol for 4-6 hours. Monitor by TLC. Cool and precipitate the product in ice-cold water. Filter and dry.

-

Cyclization: Suspend the dried thiosemicarbazone in ethanol and add iodine portion-wise. Reflux for 8-10 hours. After completion (monitored by TLC), cool the mixture and neutralize excess iodine with sodium thiosulfate solution.

-

Work-up and Purification: Pour the mixture into a saturated sodium bicarbonate solution to precipitate the crude product. Filter, wash with water, and dry. Purify by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane eluent.[2]

-

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: Human cancer cell lines (e.g., MCF-7, A549), appropriate cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin/streptomycin, test compound, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound (dissolved in DMSO, final concentration ≤ 0.5%) and incubate for 48-72 hours. Include vehicle and positive controls.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (concentration that inhibits 50% of cell growth) from a dose-response curve.[2]

-

Experimental Workflow for MTT Assay.

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method for detecting telomerase activity.

-

Materials: Cell extracts from cancer cells, test compound, TRAP assay kit (containing primers, dNTPs, Taq polymerase, etc.), thermal cycler, polyacrylamide gel electrophoresis (PAGE) equipment.

-

Procedure:

-

Prepare cell extracts from a telomerase-positive cancer cell line.

-

Incubate the cell extracts with various concentrations of the this compound inhibitor.

-

Perform the TRAP assay according to the manufacturer's instructions. This typically involves an initial telomerase extension step followed by PCR amplification of the telomeric repeats.

-

Analyze the PCR products by PAGE and visualize by staining (e.g., with SYBR Green).

-

Quantify the telomerase activity by measuring the intensity of the DNA ladder and determine the IC50 value of the inhibitor.[9][15]

-

Conclusion

This compound derivatives represent a fascinating and highly versatile class of compounds with significant applications in both agriculture and pharmacology. Their well-established role as potent biocides in crop protection is complemented by their emerging potential as anticancer, antiviral, and enzyme-inhibiting agents. The ability of these compounds to interact with key biological targets, particularly through their reactivity with thiol groups, underpins their diverse activities. This technical guide has provided a comprehensive overview of the current state of knowledge, including quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams. Continued research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of more effective and targeted applications in both fields.

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. onepetro.org [onepetro.org]

- 4. researchgate.net [researchgate.net]

- 5. itwreagents.com [itwreagents.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cusabio.com [cusabio.com]

- 12. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]

- 13. A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone‐based enzyme inhibitors [escholarship.org]

- 14. Methylisothiazolinone induces apoptotic cell death via matrix metalloproteinase activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biocidal Action of Isothiazolones on Microbial Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the biocidal mechanism of isothiazolone compounds, with a specific focus on their interaction with microbial enzymes. It details the chemical reactions, identifies key enzymatic targets, and outlines the subsequent disruption of critical metabolic pathways that lead to microbial cell death. This document is intended to serve as a core resource, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to facilitate a deeper understanding and further research in the field.

Executive Summary

Isothiazolones are a class of highly effective, broad-spectrum biocides used extensively in industrial and consumer products. Their antimicrobial efficacy stems from a rapid, two-step mechanism. Initially, they inhibit microbial growth and metabolism by targeting key enzymes. This is followed by irreversible cellular damage, culminating in cell death. The primary molecular targets are thiol groups found in the cysteine residues of essential microbial enzymes, particularly dehydrogenases. By disrupting these enzymes, isothiazolones effectively shut down central metabolic pathways, including the Krebs cycle and the electron transport chain, leading to a rapid cessation of respiration and energy production.

Core Mechanism of Biocidal Action

The biocidal activity of isothiazolones is a well-defined two-step process:

-

Rapid Inhibition of Growth and Metabolism: Within minutes of contact, isothiazolones cause a swift halt to microbial growth, respiration (oxygen consumption), and energy (ATP) synthesis.[1][2][3] This initial bacteriostatic or fungistatic phase is a direct consequence of enzyme inhibition.

-

Irreversible Cell Damage and Death: Following the initial inhibition, a cascade of events leads to irreversible cellular damage and loss of viability over a period of hours.[1][2][3] This lethal phase is characterized by the widespread destruction of protein thiols and the production of damaging free radicals.[1][3]

The core of this mechanism lies in the electrophilic nature of the this compound molecule. The electron-deficient sulfur atom in the isothiazolinone ring is highly reactive towards nucleophilic groups within the microbial cell.[4][5] The most critical of these are the thiol (-SH) groups of cysteine residues present in the active sites of numerous essential enzymes.[4][6]

The chemical interaction involves the cleavage of the weak nitrogen-sulfur (N-S) bond in the this compound ring and the subsequent formation of a disulfide bond with the enzyme's cysteine residue.[4][7] This covalent modification inactivates the enzyme, effectively blocking its metabolic function.

Key Microbial Enzyme Targets

Isothiazolones exhibit a degree of selectivity, primarily targeting thiol-containing enzymes. Among the most significantly affected are the dehydrogenase enzymes , which are pivotal to cellular respiration and energy production.[2][3]

Specific dehydrogenases identified as targets include:

-

Lactate dehydrogenase

-

Alcohol dehydrogenase

-

Succinate dehydrogenase

-

NADH dehydrogenase

-

Pyruvate dehydrogenase

-

Alpha-ketoglutarate dehydrogenase

Inhibition of these enzymes directly disrupts two central metabolic pathways: the Krebs (Citric Acid) Cycle and the Electron Transport Chain .

Disruption of the Krebs Cycle

The Krebs cycle is a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration. Several dehydrogenase enzymes essential for the cycle's progression are inhibited by isothiazolones. This leads to a blockage of the cycle, preventing the generation of reduced coenzymes (NADH and FADH₂) that are crucial for ATP synthesis.

References

- 1. [PDF] The Mechanism of Action of this compound Biocides | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. The mechanism of action of this compound biocides (Journal Article) | ETDEWEB [osti.gov]

- 4. Making sure you're not a bot! [gupea.ub.gu.se]

- 5. youtube.com [youtube.com]

- 6. protocols.io [protocols.io]

- 7. Methylchlorothis compound-induced growth inhibition and lethality in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Rise of the Isothiazolones: A Technical Guide to Synthesizing Novel Analogues Against Antibiotic-Resistant Superbugs

For Immediate Release

[City, State] – [Date] – In an era where the shadow of antimicrobial resistance looms large, the scientific community is in a relentless pursuit of novel therapeutic agents. This whitepaper delves into the synthesis, mechanism of action, and structure-activity relationships of isothiazolone analogues, a promising class of compounds demonstrating significant efficacy against antibiotic-resistant bacteria. This guide is intended for researchers, scientists, and drug development professionals actively working to combat the global health crisis of antibiotic resistance.

The escalating threat of multidrug-resistant (MDR) pathogens, including Carbapenem-resistant Enterobacterales (CRE) and Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of unconventional antimicrobial scaffolds.[1][2] Isothiazolones, traditionally used as industrial biocides, are now being repurposed and redesigned to address the urgent need for new antibiotics.[3][4] Their unique mechanism of action, which involves the disruption of critical cellular metabolic pathways, presents a formidable challenge to the development of bacterial resistance.[5][6][7]

This technical guide provides a comprehensive overview of recent advancements in the synthesis of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and mechanistic pathways to facilitate further research and development in this critical area.

Efficacy of this compound Analogues Against Resistant Strains: A Quantitative Overview

Recent studies have highlighted the potent bactericidal activity of novel this compound derivatives against a panel of high-priority antibiotic-resistant pathogens. The data summarized below showcases the significant potential of these compounds, often outperforming conventional antibiotics.

| Compound/Analogue | Target Organism(s) | MIC (µg/mL) | MBEC (µM) | Cytotoxicity (IC50 or CC50) | Therapeutic Index | Reference |

| This compound-nitroxide hybrid 22 | MSSA | 35 µM | 35 | > 560 µM (T24 cells) | - | [3][4] |

| MRSA | 35 µM | - | - | - | [3] | |

| VRSA | 8.75 µM | 70 | - | - | [3][4][8] | |

| Methylisothiazolinone (MIT 1) | MSSA | 280 µM | ≥280 | 73 µM (HepG2 cells) | - | [3] |

| VRSA | 280 µM | ≥280 | 35 µM (T24 cells) | - | [3] | |

| Compound 5a (5-chloro-N-(4-chlorophenyl)this compound) | E. coli BL21 (NDM-1) | < 0.032 | - | - | 875 | [1] |

| E. coli HN88 | - | - | - | - | [1][2] | |

| MRSA | - | - | - | - | [1][2] | |

| Compound 5g | Clinically isolated CRE strains | - | - | - | - | [1][2] |

| Meropenem (MRM) | E. coli BL21 (NDM-1) | > 256 | - | - | - | [1][2] |

| Isothiazolyl oxazolidinone 8a,j | Various bacteria | Comparable or superior to linezolid, vancomycin, and ciprofloxacin | - | Non-cytotoxic (NIH/3T3 cells) | - | [9] |

| Isothiazolyl oxazolidinone 8b | Various bacteria | Comparable or superior to linezolid, vancomycin, and ciprofloxacin | - | Non-cytotoxic (NIH/3T3 cells) | - | [9] |

Deciphering the Mechanism: How Isothiazolones Combat Resistance